Dimesna

説明

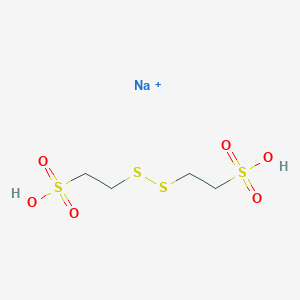

Structure

2D Structure

特性

IUPAC Name |

disodium;2-(2-sulfonatoethyldisulfanyl)ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O6S4.2Na/c5-13(6,7)3-1-11-12-2-4-14(8,9)10;;/h1-4H2,(H,5,6,7)(H,8,9,10);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQYGMURBTJPBPQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)[O-])SSCCS(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Na2O6S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

45127-11-5 (Parent) | |

| Record name | Dimesna [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016208518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6066024 | |

| Record name | Ethanesulfonic acid, 2,2'-dithiobis-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16208-51-8 | |

| Record name | Dimesna [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016208518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanesulfonic acid, 2,2'-dithiobis-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanesulfonic acid, 2,2'-dithiobis-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimesna | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.655 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMESNA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/230R951Y4D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

化学反応解析

反応の種類

ジメスルファンは、以下を含むいくつかの種類の化学反応を受けます。

一般的な試薬と条件

形成される主な生成物

還元: 形成される主な生成物はMESNAであり、保護効果に必要な遊離チオール基を保持しています.

チオール-ジスルフィド交換: 生成物には、混合ジスルフィドと遊離チオールが含まれ、細胞の酸化還元調節に役割を果たします.

科学研究への応用

ジメスルファンには、以下を含むいくつかの科学研究への応用があります。

腫瘍学: ジメスルファンは、イホスファミドやシクロホスファミドなどの化学療法薬の副作用を軽減するために使用されます。

腎臓保護: ジメスルファンは、シスプラチンやイホスファミド療法に関連する腎毒性を軽減するのに役立ちます.

ホモシステインクリアランス: ジメスルファンは、心血管リスク因子であるホモシステインの透析クリアランスを向上させます.

生体複合化: ジメスルファンは、特にジスルフィド結合やチオエステルの形成において、タンパク質生体複合化技術に使用されます.

化学反応の分析

Types of Reactions

DIMESNA undergoes several types of chemical reactions, including:

Reduction: This compound can be reduced back to MESNA, which is essential for its chemoprotective properties.

Thiol-Disulfide Exchange: This compound can undergo thiol-disulfide exchange reactions with thiolate anions, forming mixed disulfides.

Common Reagents and Conditions

Reduction: Common reducing agents include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).

Thiol-Disulfide Exchange: This reaction can occur in the presence of thiol-containing compounds such as cysteine or glutathione.

Major Products Formed

科学的研究の応用

Uroprotection in Chemotherapy

Dimesna is primarily used to prevent hemorrhagic cystitis in patients receiving ifosfamide and cyclophosphamide. The following table summarizes its clinical applications:

| Application | Details |

|---|---|

| Indication | Prophylaxis against ifosfamide-induced hemorrhagic cystitis |

| Dosage | Typically administered as a 130 mg/kg intravenous infusion |

| Mechanism | Detoxifies acrolein in the bladder |

| Clinical Studies | Demonstrated efficacy in reducing incidence rates of cystitis |

Off-Label Uses

Beyond its primary indication, this compound has been explored for various off-label applications:

- Cholesteatoma Management : Used in chemically-assisted dissection of recurrent cholesteatoma.

- Post-Transplantation Care : Reduces BK viruria incidence following cyclophosphamide treatment.

- Pain Management : Administered via epidural injection for chronic pain conditions related to failed back surgery syndrome .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use. A study examining the pharmacokinetics of mesna and this compound reported the following key findings:

- Half-Life : The elimination half-life for mesna is approximately 0.36 hours, while this compound has a longer half-life of about 1.17 hours .

- Urinary Excretion : Patients receiving this compound excreted less than 50% of the amount compared to those without complications from hemorrhagic cystitis .

Case Studies

Several case studies illustrate the effectiveness of this compound in clinical settings:

-

Case Study on Hemorrhagic Cystitis Prevention :

- A cohort study involving patients undergoing high-dose chemotherapy demonstrated that those treated with this compound had a significantly lower incidence of hemorrhagic cystitis compared to control groups not receiving uroprotection.

-

This compound in Pediatric Patients :

- In pediatric oncology, this compound was successfully employed to manage chemotherapy-induced bladder toxicity, showcasing its safety and efficacy in younger populations.

作用機序

類似の化合物との比較

類似の化合物

MESNA(2-メルカプトエタンスルホン酸ナトリウム): ジメスルファンの還元型で、同様の化学保護目的で使用されます.

N-アセチルシステイン: 別のチオール含有化合物で、去痰薬およびその抗酸化特性のために使用されます.

ジメスルファンの独自性

ジメスルファンは、MESNAに容易に還元できる安定なジスルフィドダイマーを形成できる点がユニークです。これにより、活性チオール化合物の持続的な放出が可能になります。 この特性により、ジメスルファンは、化学療法薬の副作用を長期にわたって軽減する上で特に効果的です.

類似化合物との比較

Pharmacokinetics and Metabolism :

- Dimesna is rapidly formed in plasma after mesna administration via metal-dependent oxidation .

- Renal handling: this compound undergoes glomerular filtration, followed by tubular reabsorption and reduction to mesna via glutathione reductase and thiol transferase. This process consumes reduced glutathione (GSH) in renal epithelial cells .

- Plasma half-life: 1.29 hours (this compound) vs. shorter half-life for mesna .

- Urinary excretion: 48.2% of this compound is excreted within 20 hours, with renal clearance of 0.157 L/hr·kg .

Structural and Functional Analogues

Mesna

- Relationship : Mesna is the reduced, active form of this compound.

- Pharmacokinetics :

- Clinical Use : Directly neutralizes urotoxic metabolites, while this compound serves as a reservoir for sustained mesna release .

Pyritinol

- Structure : Disulfide-containing analogue of vitamin B4.

- Mechanism : Covalent activator of SARS-CoV-2 papain-like protease (PLpro) via disulfide exchange at Cysteine 270.

- Comparison with this compound: Parameter this compound Pyritinol EC50 (Activation) 1046 µM 18 µM Emax (Activation) 300% 226.5% Noncovalent Interactions Minimal Significant Clinical Use Uroprotection Cognitive disorders Pyritinol exhibits higher potency (lower EC50) due to stronger noncovalent interactions with PLpro .

Oxidized Glutathione (GSSG)

- Structure : Disulfide form of glutathione.

- Mechanism : Activates SARS-CoV-2 PLpro similarly to this compound, with comparable kinetic parameters (kinact and Ka) .

- Comparison: Both this compound and GSSG upregulate protease activity via covalent modification of C270.

Redox System Analogues

Glutathione (GSH/GSSG)

- Role: Endogenous redox buffer. GSH reduction is NADPH-dependent, while this compound reduction consumes GSH in renal cells .

- Efficiency :

Pharmacokinetic and Clinical Comparisons

- Renal Metabolism: this compound’s tubular reabsorption and conversion to mesna are unique among disulfide drugs, enabling targeted uroprotection . Pyritinol and GSSG lack this renal-specific activation, limiting their therapeutic use to non-renal targets .

生物活性

Dimesna (BNP-7787) is a synthetic derivative of dithio-ethane sulfonate, primarily known for its uroprotective properties . It is utilized in clinical settings to mitigate the urotoxicity associated with certain chemotherapeutic agents, particularly cyclophosphamide. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy in various clinical applications, and relevant research findings.

- Chemical Formula : C₄H₈Na₂O₆S₄

- Molecular Weight : 326.34 g/mol

- CAS Number : 16208-51-8

- SMILES Notation : [O-]S(=O)(=O)CCSSCCS(=O)(=O)[O-].[Na+].[Na+]

This compound functions primarily by acting as a scavenger of toxic metabolites , particularly acrolein, which is a byproduct of cyclophosphamide metabolism. By neutralizing these harmful compounds, this compound helps to protect the urothelium from damage, thereby reducing the incidence of hemorrhagic cystitis and other related complications.

Uroprotection in Chemotherapy

This compound is most prominently used as a uroprotective agent in patients receiving cyclophosphamide. Research indicates that this compound significantly reduces the risk of urotoxicity associated with this chemotherapy drug.

- A study demonstrated that this compound effectively decreased the mutagenicity of cyclophosphamide metabolites in vivo, suggesting a protective effect against genotoxicity .

Surgical Applications

This compound has also been evaluated in surgical contexts, particularly in otology. It has been shown to enhance surgical outcomes in cholesteatoma surgeries by reducing residual disease rates.

- In a retrospective study involving 141 patients undergoing cholesteatoma surgery, those who received intraoperative this compound had significantly lower rates of residual cholesteatoma compared to those who did not receive it (p < 0.05) .

Pharmacokinetics

A pharmacokinetic study examined both Mesna and this compound in patients undergoing bone marrow transplantation. It was found that this compound has distinct pharmacokinetic properties compared to its parent compound, Mesna, influencing its therapeutic application .

Case Studies

-

Cholesteatoma Surgery :

- In a cohort of children undergoing mastoidectomy for chronic cholesteatomatous otitis media, the use of this compound was associated with significantly lower recurrence rates of cholesteatoma (p < 0.0001). However, there was a noted increase in complications such as meatoplasty stenosis within the this compound group (p = 0.049) which warrants further investigation .

- Genotoxicity Reduction :

Summary Table of Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。